molecular formula C14H18F2O3 B13400653 Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Methyl 2,3-difluoro-4-(hexyloxy)benzoate

Katalognummer: B13400653
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: DQKWVENALMBPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C14H18F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The hexyloxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate the hydrolysis reaction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, products can vary widely.

    Hydrolysis: The major products are 2,3-difluoro-4-(hexyloxy)benzoic acid and methanol.

    Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the hexyloxy group.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-difluoro-4-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of Methyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hexyloxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,3-difluorobenzoate: Lacks the hexyloxy group, resulting in different chemical and biological properties.

    Ethyl 2,3-difluoro-4-(hexyloxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and applications.

    Methyl 2,3-difluoro-4-(methoxy)benzoate:

Uniqueness

Methyl 2,3-difluoro-4-(hexyloxy)benzoate is unique due to the presence of both fluorine and hexyloxy groups, which impart distinct chemical properties. The combination of these substituents enhances its lipophilicity and reactivity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H18F2O3

Molekulargewicht

272.29 g/mol

IUPAC-Name

methyl 2,3-difluoro-4-hexoxybenzoate

InChI

InChI=1S/C14H18F2O3/c1-3-4-5-6-9-19-11-8-7-10(14(17)18-2)12(15)13(11)16/h7-8H,3-6,9H2,1-2H3

InChI-Schlüssel

DQKWVENALMBPHR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=C(C(=C(C=C1)C(=O)OC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.